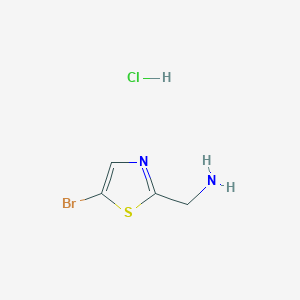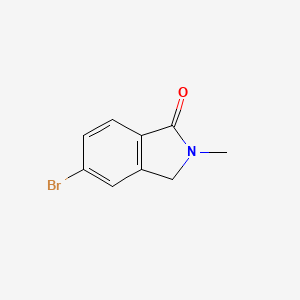
(4-(Acetamidomethyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-(Acetamidomethyl)phenyl)boronic acid” is a reactant involved in the synthesis of TpI2 kinase inhibitors and modulators of survival motor neuron protein . It is also used in cross-coupling with conjugated dienes or terminal alkenes or diazoesters, synthesis of tetrabutylammonium trifluoroborates, and rhodium-catalyzed cyanation .
Synthesis Analysis
Boronic acids are considered Lewis acids, having a pKa value of 4–10 . They are stable and generally non-toxic groups that are easily synthesized and can be used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .
Molecular Structure Analysis
The molecular formula of “(4-(Acetamidomethyl)phenyl)boronic acid” is C9H12BNO3 . The InChI is InChI=1S/C9H12BNO3/c1-7(12)11-6-8-2-4-9(5-3-8)10(13)14/h2-5,13-14H,6H2,1H3,(H,11,12) . The Canonical SMILES is B(C1=CC=C(C=C1)CNC(=O)C)(O)O .
Chemical Reactions Analysis
Boronic acids are known to form complexes with diols, which can induce changes in their pKa values . The chemical shifts of boronic acids move upfield approximately between 4 and 10 ppm upon the addition of base, indicative of forming a sp3-hybridized borate .
Physical And Chemical Properties Analysis
The molecular weight of “(4-(Acetamidomethyl)phenyl)boronic acid” is 193.01 g/mol . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . The topological polar surface area is 69.6 Ų .
Scientific Research Applications
Sensing Applications
Boronic acids, including 4-Acetamidomethylphenylboronic acid, are increasingly utilized in diverse areas of research, including sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This involves the use of boronic acids to label or tag biological molecules, which can then be detected or tracked.
Protein Manipulation and Modification
Boronic acids have shown significant growth in the interaction with proteins, their manipulation, and cell labelling . This makes them useful in the study of protein structures and functions, as well as in the development of new therapeutic strategies.
Separation Technologies
Boronic acids, including 4-Acetamidomethylphenylboronic acid, are used in separation technologies . Their ability to form reversible covalent bonds with diols makes them useful in the separation of complex mixtures, particularly in the separation of saccharides.
Development of Therapeutics
Boronic acids are used in the development of therapeutics . Their unique chemical properties make them valuable tools in the design and synthesis of new drugs.
Cross-Coupling Reactions
Borinic acids, a subclass of organoborane compounds which include 4-Acetamidomethylphenylboronic acid, are used in cross-coupling reactions . These reactions are fundamental in the construction of carbon-carbon or carbon-heteroatom bonds .
Materials Science
Borinic acids are of particular interest for applications in materials science . For instance, borinic-acid-containing polymers have been used as chemical sensors .
Bioactive Compounds
Borinic acids have been used as bioactive compounds . They display interesting properties and reactivities, making them useful in various biological applications .
Mechanism of Action
Biochemical Pathways
It has been involved in the synthesis of tpi2 kinase inhibitors and the biological evaluation of modulators of survival motor neuron protein .
Result of Action
Its use in the synthesis of kinase inhibitors suggests it may have a role in modulating kinase activity, which could have numerous downstream effects depending on the specific kinases targeted .
Safety and Hazards
“(4-(Acetamidomethyl)phenyl)boronic acid” is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation and serious eye irritation, and it may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands and face thoroughly after handling .
properties
IUPAC Name |
[4-(acetamidomethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO3/c1-7(12)11-6-8-2-4-9(5-3-8)10(13)14/h2-5,13-14H,6H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJVNKSOLIUBKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CNC(=O)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624586 |
Source


|
| Record name | [4-(Acetamidomethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
850568-41-1 |
Source


|
| Record name | [4-(Acetamidomethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(Acetylamino)methyl]benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole](/img/structure/B1290028.png)
![2-Chloro-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B1290029.png)







